molecular formula C8H7ClN2O B11908605 3-Chloro-1-methyl-1H-indazol-4-ol

3-Chloro-1-methyl-1H-indazol-4-ol

Cat. No.: B11908605
M. Wt: 182.61 g/mol
InChI Key: VJRAMFWRVGVUBO-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-indazol-4-ol is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities. The compound features a chloro group at the third position, a methyl group at the first position, and a hydroxyl group at the fourth position on the indazole ring. This unique structure contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methyl-1H-indazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-1-methylbenzene with hydrazine hydrate, followed by cyclization and subsequent chlorination. The reaction conditions often involve the use of catalysts such as copper acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-methyl-1H-indazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other functional groups like amino or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or alkyl halides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities.

Scientific Research Applications

3-Chloro-1-methyl-1H-indazol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-1H-indazol-4-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, reducing the production of pro-inflammatory mediators . The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and exerting its effects.

Comparison with Similar Compounds

    1-Methyl-1H-indazol-4-ol: Lacks the chloro group, which may result in different biological activities.

    3-Chloro-1H-indazol-4-ol: Lacks the methyl group, affecting its chemical reactivity and biological properties.

    1-Methyl-3-nitro-1H-indazol-4-ol: Contains a nitro group instead of a chloro group, leading to different reactivity and applications.

Uniqueness: 3-Chloro-1-methyl-1H-indazol-4-ol is unique due to the presence of both chloro and methyl groups, which contribute to its distinct chemical reactivity and biological activities. This combination of functional groups allows it to participate in a wide range of chemical reactions and exhibit diverse biological effects.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

3-chloro-1-methylindazol-4-ol

InChI

InChI=1S/C8H7ClN2O/c1-11-5-3-2-4-6(12)7(5)8(9)10-11/h2-4,12H,1H3

InChI Key

VJRAMFWRVGVUBO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)O)C(=N1)Cl

Origin of Product

United States

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